Methyl 2-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]amino}-2-methylpropanoate
Overview
Description
Methyl 2-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]amino}-2-methylpropanoate is a chemical compound with the molecular formula C11H12ClF3N2O2 . This compound is notable for its unique structure, which includes a trifluoromethyl group and a pyridine ring, making it a valuable intermediate in various chemical syntheses.
Preparation Methods
The synthesis of Methyl 2-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]amino}-2-methylpropanoate typically involves several steps. One common method includes the reaction of 2-chloro-5-trifluoromethylpyridine with appropriate reagents under controlled conditions . The reaction conditions often involve maintaining specific temperatures and using catalysts to ensure the desired product is obtained with high yield and purity .
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including substitution and coupling reactions. For instance, it can participate in Suzuki–Miyaura cross-coupling reactions, which are widely used for forming carbon-carbon bonds . Common reagents for these reactions include palladium catalysts and boron reagents. The major products formed from these reactions depend on the specific reactants and conditions used .
Scientific Research Applications
Methyl 2-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]amino}-2-methylpropanoate has several applications in scientific research. It is used as an intermediate in the synthesis of various pharmaceuticals and agrochemicals . Its unique structure makes it valuable for developing new compounds with potential therapeutic properties, including antiviral and antimicrobial agents .
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. For example, it can act as an inhibitor of certain enzymes or receptors, thereby modulating biological pathways . The exact mechanism depends on the specific application and the molecular targets involved.
Comparison with Similar Compounds
Similar compounds to Methyl 2-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]amino}-2-methylpropanoate include other trifluoromethyl-substituted pyridines and related derivatives . These compounds share similar structural features but may differ in their reactivity and applications. For instance, haloxyfop-P-methyl is another compound with a trifluoromethyl group, used primarily as a herbicide
Properties
IUPAC Name |
methyl 2-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]amino]-2-methylpropanoate | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12ClF3N2O2/c1-10(2,9(18)19-3)17-8-7(12)4-6(5-16-8)11(13,14)15/h4-5H,1-3H3,(H,16,17) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LYZSVVHLAGPWSK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(=O)OC)NC1=C(C=C(C=N1)C(F)(F)F)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12ClF3N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.67 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1354448-69-3 | |
Record name | ||
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1354448-69-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.